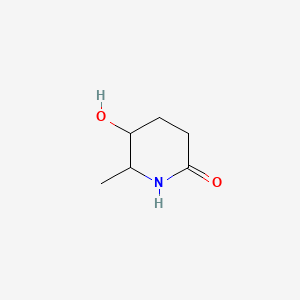
5-Hydroxy-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methylpiperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications. The presence of both hydroxyl and methyl groups on the piperidinone ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-2-piperidone with hydroxylating agents can yield the desired compound. The reaction typically requires a catalyst and is conducted under specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction parameters to achieve high efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
5-Hydroxy-6-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the hydroxyl and methyl groups.
6-Methylpiperidin-2-one: Lacks the hydroxyl group.
5-Hydroxy-2-piperidone: Lacks the methyl group
Uniqueness
5-Hydroxy-6-methylpiperidin-2-one is unique due to the presence of both hydroxyl and methyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for unique interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
5-hydroxy-6-methylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(8)2-3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGRPPXGCJNMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717483 |
Source


|
| Record name | 5-Hydroxy-6-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-23-0 |
Source


|
| Record name | 5-Hydroxy-6-methylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)






![[(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B595726.png)


![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
